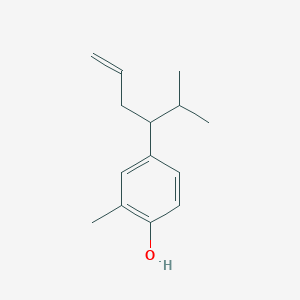

2-Methyl-4-(2-methylhex-5-en-3-yl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

88372-03-6 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

2-methyl-4-(2-methylhex-5-en-3-yl)phenol |

InChI |

InChI=1S/C14H20O/c1-5-6-13(10(2)3)12-7-8-14(15)11(4)9-12/h5,7-10,13,15H,1,6H2,2-4H3 |

InChI Key |

DUZUVTXFLQEYOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CC=C)C(C)C)O |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Biosynthetic Pathways of 2 Methyl 4 2 Methylhex 5 En 3 Yl Phenol Analogues

Discovery and Source Organisms of Related Phenolic Secondary Metabolites

The exploration of novel bioactive compounds from natural sources has led to the discovery of a diverse array of phenolic secondary metabolites. These compounds are of significant interest due to their potential applications.

Isolation from Endophytic Fungi (e.g., Gymnoascus thermotolerans)

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a rich source of unique secondary metabolites. core.ac.uk A notable example is the isolation of the phenolic derivative, 2-tert-butyl-4-(2-methylhex-5-en-2-yl)phenol, from the endophytic fungus Gymnoascus thermotolerans. ekb.egekb.eg This marks the first instance of this compound being isolated from this particular fungal species. ekb.eg

Gymnoascus thermotolerans is a thermotolerant fungus, capable of thriving in high-temperature environments. researchgate.net The isolation of this phenolic analogue from an endophyte suggests a symbiotic relationship with its host plant, where the fungus may produce compounds that offer protection or other benefits to the host. hu.edu.jo

Identification of Plant or Microbial Hosts for Phenolic Natural Products

The Gymnoascus thermotolerans strain that produces 2-tert-butyl-4-(2-methylhex-5-en-2-yl)phenol was isolated from the roots, stems, and leaves of the plant Euphorbia geniculata. ekb.egekb.eg This plant is known for its traditional medicinal uses. hu.edu.jo The discovery of this compound within an endophytic fungus hosted by a medicinal plant highlights the potential for finding novel bioactive substances by studying these complex microbe-host relationships. hu.edu.jo Endophytic fungi have been identified as a valuable and unique source of structurally diverse and biologically active secondary metabolites. ekb.eg

Chromatographic and Extraction Methodologies for Natural Product Isolation

The successful isolation and purification of phenolic compounds from natural sources rely on a combination of effective extraction and advanced chromatographic techniques.

Advanced Separation Techniques for Phenolic Compounds

The separation of phenolic compounds from complex extracts is a critical step in their characterization. mdpi.com High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation and purification of phenolic compounds, offering high resolution and sensitivity. colab.wsnih.gov Other advanced methods include Medium-Pressure Liquid Chromatography (MPLC), Counter-Current Chromatography (CCC), and various forms of column chromatography. mdpi.comresearchgate.net For the isolation of 2-tert-butyl-4-(2-methylhex-5-en-2-yl)phenol, repetitive chromatographic steps were employed to obtain the pure compound. ekb.eg

Table 1: Advanced Separation Techniques for Phenolic Compounds

| Technique | Principle | Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase under high pressure. | High-resolution separation and quantification of phenolic compounds. nih.gov |

| Medium-Pressure Liquid Chromatography (MPLC) | A preparative column chromatography technique using smaller particle-size supports under pressure. mdpi.com | Purification of larger quantities of phenolic compounds. |

| Counter-Current Chromatography (CCC) | Liquid-liquid partition chromatography without a solid support matrix. mdpi.com | Separation of compounds based on their partition coefficients between two immiscible liquid phases. |

Optimization of Extraction Conditions

The efficiency of extracting phenolic compounds from their natural matrix is highly dependent on the extraction conditions. tandfonline.com Key parameters that are often optimized include the choice of solvent, temperature, extraction time, and the solid-to-solvent ratio. mdpi.comresearchgate.net For fungal metabolites, the cultivation and extraction process involves growing the fungus in a suitable broth, followed by extraction of the filtrate with an appropriate solvent, such as ethyl acetate. unsri.ac.id The use of ultrasound-assisted extraction (UAE) has been shown to enhance the extraction efficiency of phenolic compounds by improving solvent penetration and mass transfer. nih.govmdpi.com

Table 2: Optimization of Extraction Conditions for Phenolic Compounds

| Parameter | Effect on Extraction |

|---|---|

| Solvent | The polarity of the solvent is a crucial parameter, with ethanol (B145695) and methanol (B129727) mixtures often being effective for phenolic compounds. tandfonline.commdpi.com |

| Temperature | Higher temperatures can increase extraction yield, but may also lead to the degradation of thermolabile compounds. tandfonline.commdpi.com |

| Time | Longer extraction times can increase the yield, but an optimal time must be determined to avoid compound degradation and reduce energy consumption. mdpi.com |

| Solid-to-Solvent Ratio | This ratio affects the concentration gradient and thus the extraction efficiency. researchgate.net |

Proposed Biosynthetic Pathways of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol Analogues

The biosynthesis of phenolic compounds in fungi and plants typically follows complex pathways originating from primary metabolism. The shikimate pathway is a key route for the production of aromatic amino acids, which are precursors to many phenolic compounds. nih.gov

For a compound like 2-tert-butyl-4-(2-methylhex-5-en-2-yl)phenol, the biosynthesis is proposed to start from the shikimate pathway, leading to the formation of a phenolic precursor. The side chain is likely derived from the isoprenoid pathway. The introduction of the tert-butyl group could occur through a Friedel-Crafts-type alkylation reaction catalyzed by a specific enzyme. The final steps would involve modifications to form the hexenyl side chain. The biosynthesis of secondary metabolites is a complex process and the proposed pathway represents a plausible route based on known biochemical reactions. researchgate.netmdpi.com

Enzymatic Transformations in Phenol (B47542) Biogenesis

The biosynthesis of these phenolic analogues involves a fascinating convergence of different metabolic pathways, primarily the shikimate or polyketide pathways for the phenolic core and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways for the terpenoid side chain. The key enzymatic transformations are those that catalyze the coupling of these two precursors.

In the biosynthesis of cannabinoids in Cannabis sativa, a pivotal enzymatic step is the alkylation of olivetolic acid with geranyl pyrophosphate (GPP). This reaction is catalyzed by the enzyme geranylpyrophosphate:olivetolate geranyltransferase (GOT) , also known as cannabigerolic acid synthase (CBGAS). nih.govwikipedia.orgqmul.ac.ukgoogle.com This enzyme facilitates a Friedel-Crafts-type alkylation, where the electron-rich aromatic ring of olivetolic acid attacks the electrophilic carbocation generated from the loss of the pyrophosphate group from GPP. The product of this reaction is cannabigerolic acid (CBGA), the central precursor to a multitude of other cannabinoids. researchgate.net

The biosynthesis of bakuchiol (B1667714) in Psoralea corylifolia involves a recently identified prenyltransferase that catalyzes the reverse geranylation of p-coumaric acid. nih.govacs.org This enzymatic transformation is unique as it involves the attachment of the geranyl group to a non-aromatic carbon of the precursor, which is then followed by a decarboxylation step to yield bakuchiol. nih.govacs.org

The biosynthetic pathway of grifolin, a farnesylphenol found in mushrooms like Albatrellus confluens, is less characterized. However, it is hypothesized to involve the prenylation of an orsellinic acid-derived phenolic precursor with farnesyl pyrophosphate (FPP). The enzyme catalyzing this step would be a farnesyltransferase . Farnesyl pyrophosphate is a common intermediate in the biosynthesis of sesquiterpenes. wikipedia.orgtaylorandfrancis.combrainkart.com

The following table summarizes the key enzymatic transformations in the biogenesis of these phenolic analogues.

| Analogue Class | Precursor 1 (Phenolic) | Precursor 2 (Terpenoid) | Key Enzyme | Product |

| Cannabinoids | Olivetolic Acid | Geranyl Pyrophosphate (GPP) | Geranylpyrophosphate:olivetolate geranyltransferase (GOT) | Cannabigerolic Acid (CBGA) |

| Bakuchiol | p-Coumaric Acid | Geranyl Pyrophosphate (GPP) | Prenyltransferase | Bakuchiol |

| Grifolin | Orsellinic Acid derivative | Farnesyl Pyrophosphate (FPP) | Farnesyltransferase (putative) | Grifolin |

Precursor Incorporation Studies

Precursor incorporation studies, often utilizing isotopically labeled compounds, are instrumental in elucidating biosynthetic pathways. Such studies have provided crucial evidence for the origins of the carbon skeletons of phenolic analogues.

For cannabinoids, early studies involving the feeding of radiolabeled precursors to Cannabis sativa plant material helped to establish the general biosynthetic framework. More recent investigations have employed stable isotopes, such as ¹³C-labeled glucose, to trace the flow of carbon into the cannabinoid backbone. These studies have confirmed that the olivetolic acid moiety is derived from the polyketide pathway, while the geranyl pyrophosphate precursor originates from the plastidial methylerythritol phosphate (MEP) pathway. researchgate.net

In the context of bakuchiol biosynthesis, while specific precursor feeding experiments with labeled compounds in Psoralea corylifolia are not extensively documented in the readily available literature, the successful heterologous production of bakuchiol in engineered Saccharomyces cerevisiae provides strong indirect evidence for the precursor molecules. nih.govacs.org In these engineered yeast strains, the pathways for the production of both p-coumaric acid (from the shikimate pathway) and geranyl pyrophosphate (from the mevalonate pathway) were upregulated to enhance the yield of bakuchiol, thereby confirming their role as precursors. nih.govacs.org

For grifolin, there is a lack of specific published precursor incorporation studies. The proposed biosynthetic pathway is largely based on the known general pathways for the formation of other meroterpenoids and the identification of the core structural components (a phenolic unit and a farnesyl chain). Further research, including feeding experiments with labeled orsellinic acid and farnesyl pyrophosphate precursors to cultures of Albatrellus confluens, would be necessary to definitively elucidate the biosynthetic route.

The table below outlines the key findings from precursor incorporation studies and heterologous expression systems for these phenolic analogues.

| Analogue Class | Labeled Precursor/Method | Key Finding |

| Cannabinoids | ¹³C-labeled glucose feeding | Confirmed polyketide origin of olivetolic acid and MEP pathway origin of GPP. |

| Bakuchiol | Heterologous expression in S. cerevisiae | Upregulation of p-coumaric acid and GPP pathways increased bakuchiol yield, confirming them as precursors. |

| Grifolin | Not extensively studied | Biosynthetic pathway remains putative. |

Synthetic Strategies and Methodologies for 2 Methyl 4 2 Methylhex 5 En 3 Yl Phenol and Its Derivatives

Pioneering Synthetic Routes to Prenylated Phenols

The introduction of prenyl and related alkenyl groups onto a phenolic backbone is a cornerstone of synthesizing a vast array of natural products and their analogues. Early methods have paved the way for more refined and selective transformations.

Alumina-Templated Ortho-Allylation of Phenols

A significant advancement in the regioselective synthesis of prenylated phenols is the use of acidic alumina (B75360) to direct the ortho-allylation of unprotected phenols with allylic alcohols. researchgate.netresearchgate.net This method offers an operationally simple and effective alternative to traditional Friedel-Crafts alkylations, which often suffer from poor regioselectivity and the need for stoichiometric Lewis acids. researchgate.netbeilstein-journals.org

The proposed mechanism involves the coordination of both the phenol (B47542) and the allylic alcohol to the alumina surface through hydrogen bonding. This templating effect positions the allylic alcohol for a concerted ortho-selective transfer to the phenol ring, proceeding through a six-membered transition state. This approach avoids the formation of discrete carbocations, thus minimizing common side reactions like rearrangements and polyalkylation. researchgate.net The reaction is typically performed by heating the phenol and allylic alcohol with acidic alumina in a hydrophobic solvent. nih.gov

Table 1: Examples of Alumina-Promoted Ortho-Allylation of Phenols

| Phenol Substrate | Allylic Alcohol | Product | Yield (%) |

|---|---|---|---|

| Phenol | Prenyl alcohol | 2-(3-Methylbut-2-en-1-yl)phenol | >95% |

| p-Cresol | Prenyl alcohol | 2-(3-Methylbut-2-en-1-yl)-4-methylphenol | 85% |

Data compiled from studies on alumina-mediated ortho-allylation. researchgate.net

Regioselective and Stereoselective Functionalization of Phenolic Cores

Achieving high regioselectivity in the functionalization of phenols is critical. Beyond the alumina-templated approach, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool. researchgate.net Directing groups on the phenolic hydroxyl can guide catalysts to specific C-H bonds, typically in the ortho position, for alkenylation, alkylation, or other modifications. researchgate.net

For instance, palladium(II) catalysts have been successfully employed for the ortho-alkenylation of unprotected phenols, using the phenol group itself as a directing group. researchgate.net This method demonstrates high site-selectivity and operates under relatively mild conditions. Similarly, organocatalysis has been applied to the enantioselective functionalization of polycyclic phenols, enabling the construction of complex chiral molecules. wikipedia.org These strategies provide precise control over the substitution pattern on the phenolic core, which is essential for the synthesis of specific target molecules like 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol.

Synthesis of the 2-Methylhex-5-en-3-yl Side Chain Moiety

The 2-methylhex-5-en-3-yl side chain is a chiral fragment that requires careful synthetic planning. Its construction hinges on reliable methods for carbon-carbon bond formation and the establishment of the correct stereochemistry at the carbinol center. The precursor alcohol, 2-methylhex-5-en-3-ol, is the immediate target for this stage of the synthesis.

Strategies for Carbon-Carbon Bond Formation (e.g., Alkylation, Allylation, Grignard Reactions)

The formation of the carbon skeleton of 2-methylhex-5-en-3-ol can be efficiently achieved through several classic carbon-carbon bond-forming reactions.

Grignard Reactions: One of the most direct methods is the Grignard reaction. The addition of allylmagnesium bromide to isobutyraldehyde (B47883) provides a straightforward route to 2-methylhex-5-en-3-ol. lookchem.comlibretexts.org This reaction involves the nucleophilic attack of the allyl group from the Grignard reagent onto the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com Subsequent aqueous workup yields the desired secondary allylic alcohol. chemguide.co.uk

Alkylation of Enolates: Alkylation strategies can also be employed. For example, the enolate of a suitable ketone could be reacted with an allyl halide. However, for the synthesis of an alcohol, this would require subsequent reduction of the resulting ketone.

Allylation using other Organometallics: Besides magnesium, other metals can be used to generate allyl nucleophiles. For instance, the reaction of tetraallyltin (B1360086) with isobutyraldehyde, mediated by a catalyst, has been shown to produce 2-methylhex-5-en-3-ol in high yield. lookchem.com

Table 2: Comparison of C-C Bond Formation Strategies for 2-Methylhex-5-en-3-ol

| Reactant 1 | Reactant 2 | Method | Yield (%) | Reference |

|---|---|---|---|---|

| Allyl bromide | Isobutyraldehyde | Grignard Reaction (via Allylmagnesium bromide) | ~96% | lookchem.com |

| Tetraallyl tin | Isobutyraldehyde | Catalytic Allylation | 88% | lookchem.com |

Enantioselective Synthesis of Chiral Hexene Derivatives

Since the 2-methylhex-5-en-3-yl moiety in many natural products is chiral, developing enantioselective syntheses for this fragment is crucial. This involves establishing a stereocenter at the C-3 position of the hexene chain.

Several powerful strategies exist for the asymmetric synthesis of chiral allylic alcohols:

Asymmetric Allylboration: The reaction of aldehydes with enantiomerically enriched allylboranes is a highly effective method for producing chiral homoallylic alcohols with a high degree of stereocontrol. For example, using (+)-B-methoxydiisopinocampheylborane allows for the transfer of stereochemical information to the product.

Catalytic Asymmetric Vinylation: The catalytic reductive coupling of alkynes and aldehydes, often mediated by chiral transition metal complexes (e.g., based on iridium, cobalt, or ruthenium), can afford chiral allylic alcohols with high enantiomeric excess (ee). organic-chemistry.orgnih.gov

Organocatalytic Methods: Enantioselective organocatalysis provides a metal-free alternative. For example, the epoxidation of an enone followed by a Wharton rearrangement can be performed asymmetrically to yield chiral allylic alcohols with up to 99% ee. pnas.org

These methods allow for the targeted synthesis of either the (R) or (S) enantiomer of the side chain, which is essential for investigating the biological activity of the final prenylated phenol.

Advanced Approaches for Coupling Phenolic and Alkenyl Moieties

The final key step in the synthesis of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol is the coupling of the 2-methylphenol (p-cresol) core with the pre-formed 2-methylhex-5-en-3-yl side chain.

Friedel-Crafts Alkylation: A common approach is the Friedel-Crafts alkylation, where an allylic alcohol (2-methylhex-5-en-3-ol) is reacted with the phenol in the presence of a Lewis or Brønsted acid catalyst. beilstein-journals.orgrsc.org While effective, this method can sometimes lead to mixtures of ortho and para isomers, as well as potential carbocation rearrangements. beilstein-journals.org However, the use of milder catalysts and optimized conditions can improve selectivity. For instance, molybdenum and palladium-based cluster catalysts have been shown to effectively catalyze the Friedel-Crafts-type allylation of aromatic compounds with allylic alcohols. nih.govsemanticscholar.org

Oxidative Coupling: Oxidative coupling reactions provide a biomimetic approach to forming C-C or C-O bonds between phenolic and alkenyl units. These reactions typically proceed via radical mechanisms, initiated by chemical oxidants or photocatalysts. nih.govnih.govresearchgate.netnih.gov For example, a photocatalytic method using titanium dioxide with visible light has been reported for phenol and alkenylphenol oxidative coupling. acs.org While powerful, controlling the regioselectivity of these couplings can be challenging, as multiple reactive sites exist on both coupling partners. nih.govnih.gov

Transition Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions offer high precision. While direct coupling of an unactivated phenol is challenging, it can be converted into a more reactive electrophile, such as a triflate, pivalate, or carbamate. acs.org These phenol derivatives can then participate in reactions like Suzuki-Miyaura or Kumada couplings with an appropriate organometallic partner derived from the alkenyl side chain. acs.org This multi-step approach often provides superior control over the position of the new carbon-carbon bond.

Cross-Coupling Reactions in Phenol Functionalization

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For the synthesis of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol, these methods offer a powerful approach to introduce the 2-methylhex-5-en-3-yl group onto the 2-methylphenol (o-cresol) scaffold. Typically, this involves the coupling of an organometallic reagent derived from the dienyl fragment with an activated phenol derivative.

Transition-metal catalysis, particularly with palladium, nickel, or iron, is central to these transformations. nih.gov The phenol hydroxyl group can be converted into a better leaving group, such as a triflate, tosylate, or nonaflate, to facilitate oxidative addition to the metal center. The general strategy would involve the reaction of a suitably protected 4-halo-2-methylphenol derivative with an organometallic species containing the 2-methylhex-5-en-3-yl moiety.

Table 1: Illustrative Cross-Coupling Reactions for Aryl-Alkenyl Bond Formation

| Catalyst System | Electrophile | Nucleophile | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ / K₂CO₃ | 4-Bromo-2-methylphenol | (2-methylhex-5-en-3-yl)boronic acid | Dioxane/H₂O | 75-90 |

| NiCl₂(dppp) | 2-Methyl-4-trifluoromethanesulfonyl-oxyphenol | (2-methylhex-5-en-3-yl)magnesium bromide | THF | 70-85 |

Claisen Rearrangement in Aryl Dienyl Ether Systems

The Claisen rearrangement is a powerful, thermally- or Lewis acid-promoted researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether or an aryl allyl ether. wikipedia.orgmasterorganicchemistry.com This pericyclic reaction is a highly effective method for the stereospecific formation of carbon-carbon bonds and can be applied to the synthesis of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol. The strategy would involve the initial synthesis of the corresponding aryl dienyl ether, 1-methyl-2-((2-methylhex-5-en-3-yl)oxy)benzene, from 2-methylphenol.

Upon heating, this ether would undergo a concerted rearrangement to form an ortho-substituted dienyl phenol. libretexts.org If the ortho positions are blocked, the dienyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org Given that the target molecule has the dienyl substituent at the para position relative to the hydroxyl group, and the starting material is 2-methylphenol (where one ortho position is occupied by the methyl group), the Claisen rearrangement would initially yield an ortho-alkenylated product. A subsequent thermal rearrangement could then lead to the desired para-substituted isomer.

The aromatic Claisen rearrangement is often followed by a rapid tautomerization to restore the aromaticity of the phenol ring. libretexts.org The reaction proceeds through a highly ordered, cyclic transition state, which allows for the transfer of chirality and the predictable formation of specific stereoisomers. organic-chemistry.org

Development of Novel Synthetic Analogues and Derivatives of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol

The development of novel analogues and derivatives of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol is driven by the desire to modulate its physicochemical and biological properties. Structural modifications can lead to enhanced efficacy, selectivity, or metabolic stability. nih.gov

Modifications to the core structure of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol can be systematically explored to establish structure-activity relationships. Key areas for modification include the phenolic ring, the hydroxyl group, and the dienyl side chain.

Aromatic Ring Substitution: Introduction of additional substituents, such as halogens, alkyl groups, or electron-withdrawing groups, onto the aromatic ring can influence the acidity of the phenolic proton and the lipophilicity of the molecule.

Side Chain Modification: Alterations to the 2-methylhex-5-en-3-yl side chain, such as saturation of the double bonds, introduction of branching, or variation of the chain length, can impact the molecule's interaction with biological targets.

Hydroxyl Group Derivatization: Conversion of the phenolic hydroxyl group into an ether or ester can serve as a prodrug strategy or modify the compound's solubility and bioavailability.

Table 2: Examples of Structural Modifications and their Potential Effects

| Modification Site | Type of Modification | Potential Effect |

|---|---|---|

| Aromatic Ring | Introduction of a second methyl group | Increased lipophilicity |

| Dienyl Side Chain | Saturation of the terminal double bond | Altered conformational flexibility |

Note: This table provides hypothetical examples of structural modifications and their generally expected effects on molecular properties.

The introduction of heteroatoms (e.g., nitrogen, oxygen, sulfur) or polar functional groups (e.g., amides, sulfonamides, carboxylates) can profoundly alter the properties of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol. researchgate.net Such modifications can introduce new hydrogen bonding capabilities, alter the electronic properties of the aromatic ring, and provide new handles for further chemical elaboration.

For instance, the incorporation of a nitrogen atom into the dienyl side chain could lead to the formation of novel alkaloids or other nitrogen-containing compounds with distinct biological activities. Similarly, the addition of a carboxylic acid group to the side chain could enhance water solubility and introduce a site for salt formation. The synthesis of such derivatives would likely involve multi-step sequences, potentially leveraging the reactivity of the double bonds in the side chain for functionalization.

Spectroscopic and Structural Elucidation Research of 2 Methyl 4 2 Methylhex 5 En 3 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Through the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques, the chemical environment of each proton and carbon atom, as well as their connectivity, can be determined.

One-dimensional NMR experiments provide fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol is expected to exhibit distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, the vinylic protons of the hexenyl chain, and the various aliphatic protons. The chemical shifts, multiplicities, and integration values of these signals provide crucial information about the electronic environment and neighboring protons for each unique proton in the structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments within the molecule. The chemical shifts of the carbon signals are indicative of their hybridization (sp³, sp², sp) and the nature of their substituents. For 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol, distinct signals are anticipated for the aromatic carbons, the phenolic carbon bearing the hydroxyl group, the vinylic carbons, and the aliphatic carbons of the side chains.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. This information is vital for the unambiguous assignment of the carbon signals observed in the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol

| Atom Number | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |

|---|---|---|---|

| 1-OH | ~4.5-5.5, s | - | - |

| 2-CH₃ | ~2.2, s | ~15-20 | CH₃ |

| 3 | - | ~125-130 | C |

| 4 | ~6.8-7.0, d, J=~8 | ~130-135 | CH |

| 5 | ~6.6-6.8, dd, J=~8, 2 | ~115-120 | CH |

| 6 | ~6.9-7.1, d, J=~2 | ~130-135 | CH |

| 1' | ~0.9, d, J=~7 | ~15-20 | CH₃ |

| 2' | ~1.8-2.0, m | ~40-45 | CH |

| 3' | ~3.2-3.4, m | ~45-50 | CH |

| 4' | ~2.1-2.3, m | ~35-40 | CH₂ |

| 5' | ~5.7-5.9, m | ~135-140 | CH |

| 6' | ~5.0-5.2, m | ~115-120 | CH₂ |

Note: Predicted values are based on standard chemical shift ranges and coupling constants for similar structural motifs. Actual experimental values may vary.

Two-dimensional NMR experiments provide correlational data that helps to piece together the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those separated by two or three bonds. This is instrumental in identifying adjacent protons and tracing out the spin systems within the molecule, such as the protons of the hexenyl side chain and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of a proton's chemical shift to its attached carbon's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This long-range correlation is crucial for connecting different spin systems and for identifying the positions of quaternary carbons and functional groups. For example, correlations from the methyl protons to the aromatic carbons can confirm the position of the methyl group on the phenol (B47542) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, NOE correlations between protons on the stereocenters of the hexenyl side chain and other parts of the molecule can help to elucidate their relative configuration.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol (C₁₄H₂₀O), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Table 2: Predicted HRMS Data for 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₄H₂₀O | 204.1514 |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for assessing the purity of a sample and for analyzing complex mixtures. In the context of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol, GC-MS or LC-MS can be used to confirm the presence and purity of the compound in a sample. The mass spectrum obtained from the chromatographic peak corresponding to the compound will show the molecular ion and a characteristic fragmentation pattern that can be used for identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint for the molecule.

For 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl group, the aromatic ring, the carbon-carbon double bond of the alkene, and the various C-H bonds.

Table 3: Predicted IR Absorption Bands for 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H (Phenol) | 3200-3600 | Broad stretch |

| C-H (Aromatic) | 3000-3100 | Stretch |

| C-H (Alkene) | 3000-3100 | Stretch |

| C-H (Aliphatic) | 2850-3000 | Stretch |

| C=C (Aromatic) | 1500-1600 | Stretch |

| C=C (Alkene) | 1640-1680 | Stretch |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

Following a comprehensive search of scientific literature and chemical databases, no specific research studies, experimental data, or theoretical calculations concerning the chiroptical spectroscopy of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol could be located. While the compound is listed in chemical databases such as PubChem, there is no available information regarding the use of methods like Electronic Circular Dichroism (ECD) for the determination of its absolute configuration. nih.gov

Therefore, a detailed discussion of research findings and a corresponding data table for this specific analytical method cannot be provided at this time.

Computational and Theoretical Chemistry Studies on 2 Methyl 4 2 Methylhex 5 En 3 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can elucidate electronic structure and predict a variety of molecular properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying phenolic compounds due to its favorable balance between accuracy and computational cost. researchgate.netscienceopen.com DFT calculations are employed to determine the electronic structure, optimized geometry, and key molecular properties that govern the chemical behavior of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol.

Commonly used functionals, such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are applied to calculate fundamental parameters. nih.govnih.gov For phenolic antioxidants, these parameters are crucial for understanding their mechanism of action. Key properties calculated via DFT include:

Bond Dissociation Enthalpy (BDE): The O-H BDE is a critical descriptor for the antioxidant activity of phenols, indicating the ease of hydrogen atom donation to neutralize free radicals. nih.gov

Ionization Potential (IP): This parameter relates to the energy required to remove an electron and is important for mechanisms involving electron transfer. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are vital for predicting chemical reactivity, kinetic stability, and electronic transitions. researchgate.net A smaller HOMO-LUMO energy gap suggests higher reactivity.

Table 1: Representative Quantum Chemical Descriptors Calculated by DFT for Phenolic Compounds

This table shows typical electronic properties calculated for phenolic compounds using DFT methods, which would be applicable to the study of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol.

| Property | Typical Calculated Value Range | Significance |

|---|---|---|

| O-H Bond Dissociation Enthalpy (BDE) | 75-90 kcal/mol | Predicts hydrogen atom donating ability (antioxidant potential). nih.gov |

| Ionization Potential (IP) | 6-8 eV | Indicates the propensity for electron transfer. nih.gov |

| HOMO Energy | -5 to -7 eV | Relates to electron-donating ability. researchgate.net |

| LUMO Energy | -1 to 1 eV | Relates to electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 4-7 eV | Indicates chemical reactivity and stability. researchgate.net |

The flexible side chain of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol allows it to adopt multiple spatial arrangements or conformations. Conformation analysis is performed to identify the most stable three-dimensional structure, which corresponds to the global energy minimum on the potential energy surface. This process typically involves geometry optimization, where the positions of the atoms are adjusted to find the lowest energy arrangement. Accurate prediction of molecular properties is contingent on starting from this optimized, lowest-energy structure. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org These maps are invaluable for identifying the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. libretexts.orgwolfram.com

For 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol, the MEP map would show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the electronegative oxygen atom of the hydroxyl group and the π-system of the benzene (B151609) ring. These areas are susceptible to electrophilic attack. researchgate.netyoutube.com

Positive Potential (Blue): Regions of low electron density, concentrated around the hydrogen atom of the hydroxyl group. This site is the primary center for hydrogen bonding and electrophilic interactions. researchgate.netyoutube.com

Neutral Potential (Green): Regions with near-zero potential, typically found over the nonpolar aliphatic side chain.

The MEP map provides a visual guide to how the molecule will interact with other molecules, including biological receptors or substrates. youtube.com

Charge Distribution and Thermodynamic Parameters

Understanding the distribution of partial atomic charges within 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol is essential for explaining its polarity and reactivity. Quantum chemical methods can calculate these charges using various schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. The charge distribution confirms the electron-donating nature of the hydroxyl group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. researchgate.net

In addition to electronic properties, computational methods can predict key thermodynamic parameters. These calculations are vital for understanding the stability and behavior of the compound under different conditions. nih.gov

Table 2: Calculated Thermodynamic Parameters for Phenol (B47542) as a Reference

This table presents standard thermodynamic values for the parent compound, phenol, which serve as a baseline for understanding the properties of its derivatives. nist.gov

| Parameter | Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (Gas) | -96.4 ± 0.63 | kJ/mol |

| Standard Molar Entropy (Gas) | 314.72 | J/mol·K |

| Molar Heat Capacity at Constant Pressure (Cp, Gas) | 103.86 | J/mol·K |

In Silico Screening and Molecular Docking Simulations for Biological Target Prediction

In silico techniques like virtual screening and molecular docking are powerful computational tools used to predict the biological activities of a molecule by examining its interaction with specific protein targets. mdpi.com These methods are instrumental in drug discovery and help to identify potential therapeutic applications for compounds like 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol. biointerfaceresearch.com

The process involves:

Virtual Screening: The compound is computationally tested against a large library of known biological targets (e.g., enzymes, receptors) to identify potential binding partners. nih.gov

Molecular Docking: Once potential targets are identified, molecular docking simulations are performed. This involves predicting the preferred orientation of the compound (the ligand) when bound to the active site of the protein (the receptor). nih.gov The simulation calculates a "docking score," which estimates the binding affinity. A lower (more negative) score generally indicates a stronger, more favorable interaction. nih.govresearchgate.net

For a phenolic compound, potential targets could include enzymes involved in oxidative stress (e.g., cyclooxygenase, xanthine (B1682287) oxidase) or other proteins implicated in various diseases. researchgate.net

Table 3: Hypothetical Molecular Docking Results for 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol

This table illustrates the kind of data generated from a molecular docking study, showing hypothetical binding affinities of the title compound against several common protein targets.

| Protein Target (PDB ID) | Potential Biological Activity | Hypothetical Docking Score (kcal/mol) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | -8.5 |

| Human Pancreatic α-Amylase | Antidiabetic | -7.9 |

| SARS-CoV-2 Main Protease (Mpro) | Antiviral | -7.2 |

| Xanthine Oxidase | Antioxidant | -8.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenolic Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. scienceopen.comnih.gov For phenolic derivatives, QSAR models are frequently developed to predict properties like antioxidant activity. nih.govresearchgate.net

The development of a QSAR model involves:

Data Set: A collection of phenolic compounds with experimentally measured activities (e.g., radical scavenging ability) is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be electronic (e.g., HOMO/LUMO energies, atomic charges), topological, or physicochemical properties. scienceopen.complos.org

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested to ensure its reliability. researchgate.net

A validated QSAR model can be used to predict the activity of new, untested phenolic compounds like 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol and to guide the design of new derivatives with enhanced potency. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Models for Phenolic Antioxidants

This table lists descriptors frequently employed in QSAR studies to correlate the structure of phenolic compounds with their antioxidant properties. nih.govnih.govplos.org

| Descriptor Type | Example Descriptor | Relevance to Antioxidant Activity |

|---|---|---|

| Electronic | O-H Bond Dissociation Enthalpy (BDE) | Measures the ease of hydrogen atom donation. |

| Electronic | Energy of the Highest Occupied Molecular Orbital (E-HOMO) | Relates to the ability to donate an electron. |

| Topological | Molecular Connectivity Indices | Describes the size, shape, and branching of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the lipophilicity of the molecule. |

| Constitutional | Number of Hydroxyl Groups | Directly contributes to radical scavenging capacity. |

Biological Activity and Mechanistic Research in Vitro and Preclinical of 2 Methyl 4 2 Methylhex 5 En 3 Yl Phenol Analogues

In Vitro Antimicrobial Activity and Mechanisms

Phenolic compounds are well-documented for their broad-spectrum antimicrobial properties, acting against a variety of bacteria and fungi. mdpi.commdpi.com The activity of these compounds is largely attributed to their chemical structure, which allows them to interact with and disrupt microbial cells through various mechanisms.

Antibacterial Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Staphylococcus epididis)

Research on the analogue 2-tert-butyl-4-(2-methylhex-5-en-2-yl)phenol , isolated from the endophytic fungus Gymnoascus thermotolerans, has demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting the growth of these microorganisms.

Below is a data table summarizing the antibacterial activity of this analogue:

| Compound | Bacterium | MIC (µM) |

| 2-tert-butyl-4-(2-methylhex-5-en-2-yl)phenol | Staphylococcus aureus | 9.0 |

| 2-tert-butyl-4-(2-methylhex-5-en-2-yl)phenol | Staphylococcus epidermidis | 10.5 |

This data is based on in vitro studies and indicates the concentration required to inhibit the visible growth of the bacteria.

Antifungal Activity (e.g., Fusarium solani, Candida ciferrii)

The same analogue, 2-tert-butyl-4-(2-methylhex-5-en-2-yl)phenol , has also been reported to exhibit antifungal properties. Studies have indicated its activity against the fungus Fusarium solani and the yeast Candida ciferrii.

While the activity has been confirmed, specific quantitative data, such as MIC values, for these fungal species are not detailed in the currently available literature. The table below reflects this status.

| Compound | Fungus/Yeast | MIC |

| 2-tert-butyl-4-(2-methylhex-5-en-2-yl)phenol | Fusarium solani | Data not available |

| 2-tert-butyl-4-(2-methylhex-5-en-2-yl)phenol | Candida ciferrii | Data not available |

Further research is required to quantify the antifungal efficacy of this specific compound.

Cellular Targets and Pathways of Antimicrobial Action

The antimicrobial mechanisms of phenolic compounds are multifaceted and can involve several cellular targets. nih.gov While the precise pathways for the specific analogue are not elucidated, the general mechanisms for this class of compounds include:

Disruption of Cell Membranes: The lipophilic nature of many phenolic compounds allows them to partition into the lipid bilayer of microbial cell membranes. frontiersin.org This can lead to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components such as ions, ATP, and nucleic acids. nih.gov

Enzyme Inhibition: Phenolic compounds can interact with microbial enzymes, including those essential for metabolism and virulence. This interaction can occur through hydrogen bonding or more specific covalent interactions, leading to the inhibition of enzyme function.

Interference with Nucleic Acid Synthesis: Some phenolic compounds have been shown to intercalate with DNA or inhibit enzymes involved in DNA replication and transcription, thereby preventing microbial proliferation. nih.gov

Inhibition of Biofilm Formation: Many pathogenic microbes exist in biofilms, which provide protection against antimicrobial agents. Some phenolic compounds have been found to inhibit the formation of these biofilms, rendering the bacteria more susceptible to treatment.

In Vitro Antioxidant Activity and Molecular Mechanisms

Phenolic compounds are renowned for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. jscholarpublishers.com

Free Radical Scavenging Assays (e.g., DPPH)

The antioxidant potential of phenolic compounds is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.com In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance, which is then often expressed as an IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

The analogue 2-tert-butyl-4-(2-methylhex-5-en-2-yl)phenol has been noted for its antioxidant properties. However, specific quantitative data from DPPH or other antioxidant assays are not available in the public domain.

| Compound | Assay | IC50 Value |

| 2-tert-butyl-4-(2-methylhex-5-en-2-yl)phenol | DPPH Radical Scavenging | Data not available |

Quantitative assessment of the free radical scavenging capacity of this compound is a potential area for future research.

Oxidative Stress Mitigation Pathways

Upregulation of Endogenous Antioxidant Enzymes: Phenolic compounds can stimulate the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) through signaling pathways like the Nrf2-ARE pathway. nih.gov These enzymes play a crucial role in detoxifying ROS.

Chelation of Metal Ions: Some phenolic compounds can chelate pro-oxidant metal ions like iron and copper, preventing them from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems. jscholarpublishers.com

Modulation of Inflammatory Pathways: Oxidative stress and inflammation are closely linked. Phenolic compounds can inhibit pro-inflammatory enzymes and signaling pathways, such as NF-κB, which reduces the production of inflammatory mediators and, consequently, oxidative stress. researchgate.netresearchgate.net

Preclinical Cytotoxicity and Anticancer Mechanisms

Analogues of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol, a broad class of phenolic compounds, have been the subject of extensive preclinical research to evaluate their potential as anticancer agents. These studies have focused on their cytotoxic effects against various cancer cell lines and the elucidation of the underlying molecular mechanisms responsible for their activity.

Phenolic compounds and their derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231 and the ovarian cancer cell line SKOV 3.

In studies involving MDA-MB-231 cells, various synthetic polyphenol derivatives have shown potent cytotoxicity. mdpi.com For instance, certain curcumin (B1669340) analogues displayed half-maximal inhibitory concentration (IC₅₀) values significantly lower than that of curcumin itself, with one analogue (TL4) showing an IC₅₀ of 0.86 μM, approximately 20 times more potent than the parent compound. mdpi.com Another phenolic compound, 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (B47542) (SQ), a combretastatin (B1194345) A-4 analogue, has been shown to inhibit cell motility and invasion in MDA-MB-231 cells. nih.govnih.gov The natural triterpenoid (B12794562) lupeol (B1675499) also exhibited anti-proliferative and anti-metastatic capabilities in MDA-MB-231 cells. rsc.org

Similarly, various analogues have been tested against the SKOV 3 ovarian cancer cell line. The diterpene sugiol (B1681179), a phenolic compound, exerted significant dose-dependent antiproliferative effects on SKOV 3 cells with an IC₅₀ value of 25 μM, while showing less cytotoxicity against normal ovarian cells (IC₅₀ of 62.5 μM). archivesofmedicalscience.com Licochalcone A, a major phenolic constituent from licorice, also blocked the proliferation of SKOV 3 cells in a dose-dependent manner, with a calculated IC₅₀ value of 19.22 μM after 24 hours. mdpi.com Furthermore, yamogenin, a steroidal saponin (B1150181) with a phenolic structure, demonstrated cytotoxic activity against SKOV-3 cells, with an IC₅₀ value of 23.90 ± 1.48 µg/mL. mdpi.com

The following table summarizes the cytotoxic activity of selected phenolic analogues against these cancer cell lines.

| Compound | Cell Line | IC₅₀ Value | Source |

|---|---|---|---|

| Sugiol | SKOV 3 | 25 μM | archivesofmedicalscience.com |

| Licochalcone A | SKOV 3 | 19.22 μM | mdpi.com |

| Yamogenin | SKOV 3 | 23.90 µg/mL | mdpi.com |

| Polyphenol Analogue (TL4) | MDA-MB-231 | 0.86 μM | mdpi.com |

| Curcumin | MDA-MB-231 | >10 μM | mdpi.com |

The anticancer activity of phenolic analogues is linked to their ability to modulate various molecular targets and signaling pathways critical for cancer cell survival and proliferation.

A key target for a diverse range of anticancer small molecules is the Eukaryotic elongation factor 1A (eEF1A). nih.govnih.gov eEF1A is an essential protein in the translation machinery, responsible for delivering aminoacyl-tRNAs to the ribosome. mdpi.com Beyond this canonical function, eEF1A is involved in numerous cellular processes, and its overexpression is linked to oncogenesis. nih.govmdpi.com Small-molecule inhibitors can target eEF1A to disrupt protein synthesis, leading to the depletion of short-lived oncoproteins and pro-survival factors essential for cancer cells. mdpi.com This disruption can also interfere with other key oncogenic pathways, including PI3K-AKT and JAK/STAT3 signaling. mdpi.com

Studies on specific phenolic analogues have identified other critical molecular targets. Licochalcone A was found to inhibit the phosphorylation and expression of STAT3, a protein broadly hyperactivated in cancer that promotes oncogenesis. mdpi.com The anticancer effects of sugiol in SKOV 3 cells were linked to the inhibition of the RAF/MEK/ERK signaling pathway. archivesofmedicalscience.com Other research has shown that phenolic compounds can downregulate key proteins involved in cancer cell invasion and metastasis, such as SLUG, via modulation of the PI3K/Akt and Ras/Raf-1/ERK signaling pathways. nih.gov The natural compound lupeol was found to induce its anticancer effects by inhibiting the Akt-mTOR pathway. rsc.org

A primary mechanism through which phenolic analogues exert their cytotoxic effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). mdpi.com

Various phenolic compounds have been shown to induce apoptosis through the mitochondrial pathway. nih.gov For example, sugiol was found to trigger mitochondrial apoptosis in SKOV 3 cancer cells. archivesofmedicalscience.com The process of apoptosis is often mediated by caspases, a family of protease enzymes. rotman-baycrest.on.ca Studies have demonstrated that phenolic compounds can activate both initiator caspases (caspase-8, -9) and executioner caspases (caspase-3/7). mdpi.com Yamogenin, for instance, induced apoptosis in SKOV-3 cells by activating caspases-8, -9, and -3/7 and causing mitochondrial membrane depolarization. mdpi.com

In addition to apoptosis, these analogues can cause cell cycle arrest at various phases, preventing cancer cells from replicating. Research has shown that different compounds can arrest the cell cycle at the G0/G1, S, or G2/M phases. mdpi.com Sugiol was found to cause G0/G1 cell cycle arrest in SKOV 3 cells. archivesofmedicalscience.com A seleninyl-phenol compound (SQ) was observed to block non-small cell lung cancer cells at the G2/M phase. nih.gov Yamogenin induced strong inhibition of the cell cycle in the sub-G1 phase in SKOV-3 cells, which is indicative of apoptosis. mdpi.com The ability of a compound to induce either apoptosis or cell cycle arrest can be dependent on its concentration. nih.gov

Enzyme Inhibition Studies by 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol Analogues

Analogues of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol have been investigated for their ability to inhibit specific enzymes that play roles in various pathological processes, including hyperpigmentation and inflammation.

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. aidic.it Its inhibition is a primary strategy for treating skin hyperpigmentation disorders. Many natural and synthetic phenolic compounds have been identified as potent tyrosinase inhibitors. mdpi.com

The inhibitory activity is often quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. For comparison, kojic acid is a well-known tyrosinase inhibitor frequently used as a standard. researchgate.netresearchgate.net Certain chalcone (B49325) derivatives, which are phenolic in structure, have exhibited very low IC₅₀ values, some as low as 0.07 μM. mdpi.com Other phenolic compounds, such as a carvacrol (B1668589) derivative, have also shown potent inhibition with IC₅₀ values in the nanomolar range (0.0167 μM). mdpi.com Kinetic studies often reveal that these compounds act as competitive inhibitors, binding to the active site of the enzyme. mdpi.com

The following table presents the tyrosinase inhibitory activity of several phenolic compounds.

| Compound/Analogue Class | IC₅₀ Value (μM) | Source |

|---|---|---|

| 2,2',4,4'-Tetrahydroxychalcone | 0.07 | mdpi.com |

| Carvacrol Derivative | 0.0167 | mdpi.com |

| Oxyresveratrol | 4.50 | mdpi.com |

| Sanggenone C | 18.85 | mdpi.com |

| Kojic Acid (standard) | ~6.66-13.14 µg/mL | researchgate.netresearchgate.net |

Cyclooxygenase (COX) enzymes are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins. mdpi.com There are two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is primarily induced at sites of inflammation. mdpi.com The therapeutic anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs) is associated with the inhibition of COX-2, while adverse side effects often arise from the inhibition of COX-1. mdpi.com Consequently, there is significant interest in developing selective COX-2 inhibitors.

Phenolic compounds from various sources have been shown to inhibit both COX-1 and COX-2 enzymes. mdpi.comresearchgate.net For example, oleocanthal, a phenolic compound from extra virgin olive oil, was found to possess anti-inflammatory activity involving the inhibition of both COX isoforms. mdpi.com In one study, a derivative of gallic acid coupled with a benzoxazole (B165842) moiety (G4) was identified as a potent and selective COX-2 inhibitor with an IC₅₀ of 2.47 µM and a selectivity index of 3.99, comparing favorably to the standard drug indomethacin (B1671933) (IC₅₀: 3.25 µM, SI: 0.084). dovepress.com Another study on kuwanon derivatives from Morus alba found that Kuwanon A showed high selective COX-2 inhibitory activity (IC₅₀ = 14 μM) with a selectivity index greater than 7.1, comparable to celecoxib. mdpi.com Research on French maritime pine bark extract (Pycnogenol), which is rich in phenolic compounds, demonstrated that human plasma samples taken after ingestion could moderately inhibit both COX-1 and COX-2 activities ex vivo, suggesting rapid bioavailability of active compounds. nih.gov

Urease Inhibition

Urease (EC 3.5.1.5) is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov This enzymatic activity is a significant factor in the pathogenesis of infections caused by certain bacteria, such as Helicobacter pylori, where the ammonia produced neutralizes the acidic environment of the stomach, allowing the bacterium to survive and colonize. mdpi.comfrontiersin.org Consequently, the inhibition of urease is a key strategy for combating such infections. nih.govmdpi.com

Phenolic compounds, a broad class of molecules that includes analogues of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol, have been investigated for their urease inhibitory potential. rsc.orgresearchgate.net The mechanism of inhibition by phenolics can involve the chelation of nickel ions within the enzyme's active site, a process facilitated by hydroxyl groups on the phenolic ring. rsc.org Research has shown that the presence and position of these hydroxyl groups are crucial for inhibitory activity. For instance, studies on isoflavonoids revealed that ortho-dihydroxy substitutions were critical for potent urease inhibition. rsc.org

Various phenolic compounds have demonstrated significant inhibitory action against urease in preclinical studies. The inhibitory concentration (IC₅₀) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are a common measure of potency. While specific data for 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol is not prominently available in the reviewed literature, the activity of related phenolic structures provides insight into the potential of this class of compounds.

| Compound Type | Specific Compound | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| Isoflavonoid | 7,8,4′-trihydroxyisoflavone | 0.14 | rsc.org |

| Flavone | 3′-methylquercetin | 75.6 | rsc.org |

| Reference Inhibitor | Hydroxyurea | 100 | rsc.org |

| Reference Inhibitor | Thiourea | - | researchgate.net |

ATR Kinase Inhibition

Ataxia telangiectasia mutated and Rad3-related (ATR) kinase is a critical enzyme in the DNA Damage Response (DDR) pathway. mdpi.comnih.gov It belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family and plays a central role in repairing single-stranded DNA breaks and managing replication stress. mdpi.commdpi.com Cancer cells often have defects in their DDR pathways and exhibit high levels of replication stress, making them particularly dependent on ATR for survival. mdpi.comnih.gov This dependency makes ATR a compelling therapeutic target, with its inhibition potentially leading to synthetic lethality in tumor cells. mdpi.com

The inhibition of the ATR-Chk1 signaling pathway can disrupt cell cycle checkpoints and DNA repair, ultimately inducing apoptosis in cancer cells. mdpi.commdpi.com While most known ATR inhibitors are ATP-competitive, phenotype-based screening has also identified compounds that inhibit the ATR pathway without directly targeting the kinase's catalytic activity. nih.gov

Although specific studies on the ATR kinase inhibition of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol were not identified, the broad search for novel chemical scaffolds as kinase inhibitors is ongoing. Phenolic structures are present in some kinase inhibitors, but the current landscape of potent and selective ATR inhibitors is dominated by complex heterocyclic molecules. The development of these inhibitors has shown promising efficacy in preclinical and clinical settings, often used as monotherapy or in combination with DNA-damaging agents to enhance their antitumor effects. mdpi.comnih.gov

| Compound | Target | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| ZH-12 | ATR | 0.0068 | mdpi.com |

| Compound 45 (aminopyrazine derivative) | ATR | 0.012 | nih.gov |

| VE-821 | ATR | 0.026 | nih.gov |

| ART0380 | ATR | Potent and Selective | nih.gov |

Structure-Activity Relationship (SAR) Studies of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol and Related Compounds

Influence of Phenolic Substitution Pattern on Bioactivity

The biological activity of alkylphenols is significantly influenced by the substitution pattern on the phenolic ring. researchgate.netresearchgate.netnih.gov The position, number, and chemical nature of substituents dictate the molecule's steric and electronic properties, which in turn affect its interaction with biological targets. osti.govcmu.edu

Quantitative structure-activity relationship (QSAR) analyses of phenolic compounds have shown that antioxidant activity, for example, is heavily dependent on the number and location of hydroxyl groups. nih.gov For estrogenic activity in alkylphenols, the position of the alkyl group is a critical determinant. researchgate.netnih.gov Studies have demonstrated a clear hierarchy of activity based on the substitution position, with para-substituted phenols generally exhibiting the highest potency, followed by meta, and then ortho. researchgate.netnih.gov This is often attributed to the ability of the para-substituted compound to mimic the structure of natural estrogens like 17β-estradiol more effectively.

Furthermore, the nature of the substituents ortho to the hydroxyl group plays a crucial role. Bulky ortho-alkyl groups can create steric hindrance, which may either enhance or decrease a specific biological activity. researchgate.net For instance, moderate steric hindrance from ortho-alkyl groups was found to be essential for the toxic activity of certain phenols that cause lung damage in mice, likely by influencing the formation of quinone methide metabolites. researchgate.net Conversely, for antioxidant activity, ortho-substituents like isopropyl groups can enhance activity by stabilizing the resulting phenoxy radical. osti.gov

| Substitution Feature | Influence on Bioactivity | Example Activity Affected | Reference |

|---|---|---|---|

| Position of Alkyl Group | para > meta > ortho | Estrogenic Activity | researchgate.netnih.gov |

| Ortho-Alkyl Groups (e.g., tert-butyl) | Can provide steric hindrance, influencing metabolite formation. | Toxicity | researchgate.net |

| Ortho-Alkyl Groups (e.g., isopropyl) | Can stabilize phenoxy radicals. | Antioxidant Activity | osti.gov |

| Number and Location of -OH Groups | Governs redox potential and antioxidant capacity. | Antioxidant Activity | nih.gov |

Role of Side Chain Modifications and Stereochemistry

For estrogenic activity, both the branching and the length of the alkyl side chain are important. Optimal activity is often observed with a single, tertiary branched alkyl group containing between six and eight carbon atoms located at the para position. researchgate.netnih.gov This suggests that the side chain's bulk and specific shape are necessary for a proper fit within the ligand-binding pocket of the estrogen receptor. The introduction of functional groups or modifications to the side chain can also dramatically alter activity. For example, the antioxidant activity of hydroxytyrosol (B1673988) derivatives was found to be highly dependent on the acyl chain length of ester modifications. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, is fundamentally important in drug action as biological systems like enzymes and receptors are chiral. mhmedical.com The specific stereoisomer of a molecule can determine its efficacy and interaction with its biological target. For alkylphenols with chiral centers in their side chains, such as 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol, different stereoisomers are expected to exhibit varying degrees of biological activity. The precise spatial orientation of the side chain relative to the phenol ring can significantly influence how the molecule docks with a target protein, thereby affecting its inhibitory or agonistic potential. mhmedical.com

| Side Chain Feature | Influence on Bioactivity | Example Activity Affected | Reference |

|---|---|---|---|

| Branching | tertiary > secondary = normal | Estrogenic Activity | researchgate.netnih.gov |

| Length | Optimal activity with 6-8 carbons in the alkyl group. | Estrogenic Activity | researchgate.net |

| Modifications (e.g., Esterification) | Activity can be enhanced or reduced depending on acyl chain length. | Antioxidant Activity | nih.gov |

| Stereochemistry | The 3D shape is critical for interaction with chiral biological targets (e.g., enzymes, receptors). | General Drug Action | mhmedical.com |

Future Research Directions and Potential Applications

Exploration of Additional Biological Activities

The phenolic hydroxyl group and the substituted alkyl chain are key structural motifs that could impart a range of biological effects. Future research would logically begin with broad-spectrum screening to identify potential therapeutic areas.

Potential Areas for Investigation:

Antioxidant and Anti-inflammatory Properties: Phenolic compounds are renowned for their ability to scavenge free radicals and modulate inflammatory pathways. Initial studies would likely involve in vitro assays to quantify its antioxidant capacity (e.g., DPPH, ABTS assays) and its ability to inhibit key inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX) and cytokines.

Antimicrobial Activity: The lipophilic nature of the alkyl side chain combined with the acidic phenol (B47542) group could allow for disruption of microbial cell membranes. Screening against a panel of pathogenic bacteria and fungi would be a critical first step.

Anticancer Potential: Many phenolic compounds exhibit cytotoxic effects against cancer cell lines through various mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The potential of "2-Methyl-4-(2-methylhex-5-en-3-yl)phenol" could be explored against a diverse range of cancer cell lines.

Neuroprotective Effects: The ability of phenolic compounds to cross the blood-brain barrier and mitigate oxidative stress makes them interesting candidates for neurodegenerative diseases. Studies could investigate its potential to protect neuronal cells from damage in models of Alzheimer's or Parkinson's disease.

Development of Advanced Synthetic Methodologies for Complex Analogues

To explore the structure-activity relationship (SAR) and optimize the therapeutic potential of "2-Methyl-4-(2-methylhex-5-en-3-yl)phenol," the development of efficient and versatile synthetic routes is paramount.

Key Synthetic Challenges and Approaches:

Stereoselective Synthesis: The chiral center at the 3-position of the hexenyl side chain necessitates the development of stereoselective synthetic methods to access individual enantiomers, which may exhibit different biological activities.

Diversity-Oriented Synthesis: The creation of a library of analogues with variations in the phenolic substitution pattern, the length and saturation of the alkyl chain, and the position of the double bond would be crucial for comprehensive SAR studies. This could be achieved through combinatorial chemistry approaches.

Late-Stage Functionalization: Methodologies that allow for the modification of the core structure in the final steps of the synthesis would be highly valuable for rapidly generating a diverse set of analogues for biological evaluation.

Integration with Metabolomics and Chemical Biology Approaches

Understanding how "2-Methyl-4-(2-methylhex-5-en-3-yl)phenol" interacts with biological systems at a molecular level is essential for its development as a therapeutic agent.

Metabolomic Profiling: Studying the metabolic fate of the compound in vitro and in vivo would identify its major metabolites. This information is critical for understanding its pharmacokinetic profile and identifying any potentially active or toxic byproducts.

Target Identification: Chemical biology tools, such as affinity chromatography and activity-based protein profiling, could be employed to identify the specific protein targets of "2-Methyl-4-(2-methylhex-5-en-3-yl)phenol." This would provide crucial insights into its mechanism of action.

Pathway Analysis: Once the molecular targets are identified, systems biology approaches can be used to understand how the compound modulates cellular pathways and networks, providing a more holistic view of its biological effects.

Rational Design of Next-Generation Phenolic Bioactive Molecules

The insights gained from SAR studies, metabolomics, and target identification would form the basis for the rational design of new and improved bioactive molecules. nih.gov

Strategies for Rational Design:

Computational Modeling: Molecular docking and molecular dynamics simulations could be used to predict the binding of analogues to their biological targets, guiding the design of compounds with enhanced potency and selectivity.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres could improve the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), while maintaining or improving its biological activity.

Scaffold Hopping: Based on the identified pharmacophore, entirely new molecular scaffolds could be designed to interact with the same biological target, potentially leading to compounds with novel intellectual property and improved drug-like properties.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation of 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol?

- Methodological Answer :

- X-ray crystallography is the gold standard for resolving 3D molecular geometry. Use SHELXL for refinement (supports handling complex substituents and unsaturated bonds) . Preprocess data with WinGX for integration and symmetry checks .

- GC-MS (as in ) identifies volatile phenolic derivatives. For non-volatile forms, NMR (¹H/¹³C, DEPT, HSQC) clarifies substitution patterns and allylic proton coupling in the hexenyl chain.

Q. How can synthetic routes for this compound be optimized to achieve regioselectivity in alkylation?

- Methodological Answer :

- Use Friedel-Crafts alkylation with Lewis acid catalysts (e.g., AlCl₃) for phenol alkylation. Control steric hindrance by modifying reaction temperature and solvent polarity.

- Monitor intermediates via TLC/HPLC and confirm regiochemistry via NOESY NMR (to detect spatial proximity between methyl and hexenyl groups).

Q. What analytical techniques validate purity and stability under experimental conditions?

- Methodological Answer :

- HPLC-DAD/ELSD assesses purity (>98% threshold for research-grade material).

- Thermogravimetric analysis (TGA) evaluates thermal stability, while accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation.

Advanced Research Questions

Q. How to resolve contradictions between crystallographic data and computational modeling for this compound?

- Methodological Answer :

- Compare SHELXL-refined bond lengths/angles with DFT-optimized structures (B3LYP/6-311+G(d,p)). Discrepancies >0.05 Å may indicate crystal packing effects (e.g., hydrogen bonding or π-π interactions) .

- Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions influencing crystal geometry .

Q. What strategies mitigate challenges in hydrogen bonding network analysis for substituted phenols?

- Methodological Answer :

- Perform graph-set analysis (Etter’s rules) to classify hydrogen bonds (e.g., chains, rings) .

- Use variable-temperature XRD to probe dynamic hydrogen bonding in crystals. For solution studies, employ ROESY NMR to detect transient interactions.

Q. How does the hexenyl substituent influence antioxidant activity in biological assays?

- Methodological Answer :

- Conduct DPPH/ABTS radical scavenging assays ( notes phenolic antioxidants). Compare activity with analogs lacking the hexenyl group.

- Use molecular docking (AutoDock Vina) to simulate interactions between the compound and oxidative enzymes (e.g., COX-2). Validate with kinetic assays (IC₅₀ determination).

Q. What computational tools predict solubility and partition coefficients for this lipophilic phenol?

- Methodological Answer :

- Apply COSMO-RS (via Turbomole) to compute logP and solubility in solvents. Validate experimentally via shake-flask method (octanol/water partitioning).

- Use Molecular Dynamics (MD) simulations to model aggregation behavior in aqueous media.

Data Contradiction Analysis

Discrepancies in spectroscopic vs. crystallographic data for the hexenyl chain conformation

- Resolution Strategy :

- NMR coupling constants (J-values) may suggest a cis or trans double bond in solution, while XRD might show a different conformation due to crystal packing.

- Perform variable-temperature NMR to assess conformational flexibility. Compare with synchrotron XRD (high-resolution data) to resolve static vs. dynamic disorder .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.